molecular formula C14H20N4O4 B12428696 Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4

Cat. No.: B12428696
M. Wt: 312.36 g/mol
InChI Key: SUWKOEMQNOBJEQ-LZMSFWOYSA-N
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Description

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is a labeled analogue of Serine Hydrolase inhibitor-1-pip-2-nitropyridine. This compound is used as an intermediate in the synthesis of Palbociclib, a drug used in cancer treatment. The compound is characterized by its molecular formula C14H16D4N4O4 and a molecular weight of 312.36.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is produced in bulk quantities to meet the demands of research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to study enzyme activity and inhibition.

    Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.

    Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Serine Hydrolase inhibitor-1-pip-2-nitropyridine: The unlabeled analogue of the compound.

    Palbociclib: A drug synthesized using Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 as an intermediate.

    Other Serine Hydrolase Inhibitors: Compounds like acetylcholinesterase inhibitors and butyrylcholinesterase inhibitors.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and other analytical techniques. This labeling provides insights into reaction mechanisms and enzyme interactions that are not possible with unlabeled compounds.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2

InChI Key

SUWKOEMQNOBJEQ-LZMSFWOYSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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